(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide
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Overview
Description
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various high-performance applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the core structures, such as carbazole and dibenzofuran derivatives. The synthetic route often includes:
Formation of Carbazole Derivatives: Carbazole derivatives can be synthesized through various methods, including the Buchwald-Hartwig amination reaction.
Formation of Dibenzofuran Derivatives: Dibenzofuran derivatives are usually prepared via cyclization reactions involving biphenyl precursors.
Coupling Reactions: The final step involves coupling the carbazole and dibenzofuran derivatives with diphenylphosphine oxide using palladium-catalyzed cross-coupling reactions under inert conditions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different electronic and photophysical properties.
Scientific Research Applications
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide has a wide range of scientific research applications, including:
Organic Electronics: It is used as a host material in OLEDs due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells to enhance light absorption and charge separation efficiency.
Sensors: Its unique electronic properties make it suitable for use in chemical and biological sensors.
Catalysis: The compound can act as a ligand in various catalytic reactions, improving the efficiency and selectivity of the processes
Mechanism of Action
The mechanism by which (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exerts its effects is primarily related to its electronic structure. The compound’s high electron affinity and ability to stabilize charge carriers make it an effective material in optoelectronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene
Uniqueness
Compared to similar compounds, (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exhibits higher thermal stability and better charge-transport properties. These characteristics make it particularly suitable for high-performance applications in OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C36H24NO2P |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
9-(8-diphenylphosphoryldibenzofuran-1-yl)carbazole |
InChI |
InChI=1S/C36H24NO2P/c38-40(25-12-3-1-4-13-25,26-14-5-2-6-15-26)27-22-23-34-30(24-27)36-33(20-11-21-35(36)39-34)37-31-18-9-7-16-28(31)29-17-8-10-19-32(29)37/h1-24H |
InChI Key |
PBBJKHRXVXUCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC(=C54)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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